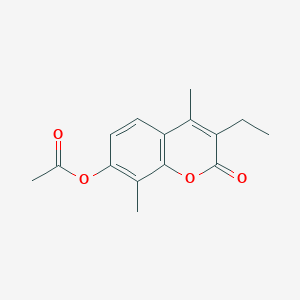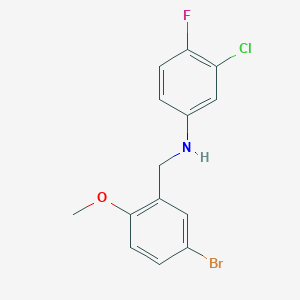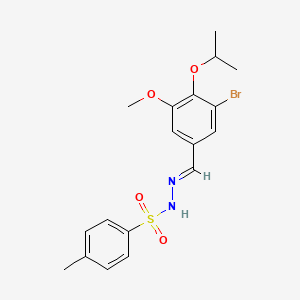
3-ethyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-ethyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl acetate, also known as EDC, is a chemical compound that belongs to the family of flavones. It is widely used in scientific research due to its diverse range of applications in the field of biochemistry and physiology. EDC is a yellow crystalline powder that is soluble in organic solvents such as ethanol, methanol, and chloroform.
Mécanisme D'action
The mechanism of action of 3-ethyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl acetate is not well understood. However, it is believed to act by inhibiting the activity of enzymes such as tyrosinase and acetylcholinesterase. 3-ethyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl acetate has also been shown to have antioxidant properties, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
3-ethyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl acetate has been shown to have various biochemical and physiological effects. It has been shown to have potential anticancer properties by inducing apoptosis in cancer cells. Additionally, 3-ethyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl acetate has been shown to have antioxidant properties, which may help to reduce oxidative stress and inflammation. 3-ethyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl acetate has also been shown to have potential neuroprotective effects by inhibiting the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-ethyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl acetate in lab experiments is its diverse range of applications in the field of biochemistry and physiology. Additionally, 3-ethyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl acetate is relatively easy to synthesize and purify, making it readily available for research purposes. However, one limitation of using 3-ethyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl acetate is its potential toxicity, which may limit its use in certain experimental models.
Orientations Futures
There are several future directions for research involving 3-ethyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl acetate. One potential area of research is the development of novel flavone derivatives that have potential therapeutic applications. Additionally, further research is needed to elucidate the mechanism of action of 3-ethyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl acetate and its potential therapeutic effects. Finally, research is needed to determine the optimal dosage and administration route of 3-ethyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl acetate for potential therapeutic applications.
Méthodes De Synthèse
3-ethyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl acetate can be synthesized using various methods, including the reaction of 4-hydroxycoumarin with ethyl acetoacetate in the presence of a catalyst such as piperidine. The reaction is carried out at a temperature of 100-110°C, and the product is purified using recrystallization. Another method involves the reaction of ethyl acetoacetate with 4-chloro-3-methylcoumarin in the presence of a base such as potassium carbonate. The reaction is carried out at a temperature of 60-70°C, and the product is purified using column chromatography.
Applications De Recherche Scientifique
3-ethyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl acetate is used in various scientific research applications, including the synthesis of flavone derivatives that have potential anticancer and antioxidant properties. 3-ethyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl acetate has also been used as a fluorescent probe for the detection of metal ions such as copper and iron. Additionally, 3-ethyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl acetate has been used as a reagent for the determination of aldehydes and ketones in biological samples.
Propriétés
IUPAC Name |
(3-ethyl-4,8-dimethyl-2-oxochromen-7-yl) acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O4/c1-5-11-8(2)12-6-7-13(18-10(4)16)9(3)14(12)19-15(11)17/h6-7H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHIYUMSWZMROQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=C(C(=C(C=C2)OC(=O)C)C)OC1=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Ethyl-4,8-dimethyl-2-oxochromen-7-yl) acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,3-dichlorophenyl)-N'-[2-(dimethylamino)ethyl]urea](/img/structure/B5699302.png)
![2-[2-(hydroxymethyl)-6-methoxyphenoxy]-N-phenylacetamide](/img/structure/B5699305.png)


![5-methyl-7-[4-(6-methyl-2-pyridinyl)-1-piperazinyl]-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5699329.png)


![N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)-2-fluorobenzamide](/img/structure/B5699341.png)
![N-[4-(diethylamino)-2-methylphenyl]-2-nitrobenzamide](/img/structure/B5699349.png)
![N-[(4-{[(cyclohexylamino)carbonyl]amino}phenyl)sulfonyl]acetamide](/img/structure/B5699350.png)
![ethyl 4-[3-(4-morpholinylsulfonyl)benzoyl]-1-piperazinecarboxylate](/img/structure/B5699358.png)


